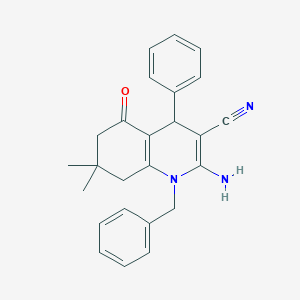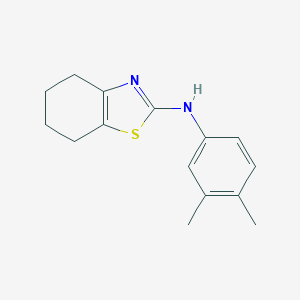
2-amino-1-benzyl-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-benzyl-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-benzyl-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method involves the reaction of substituted aromatic aldehydes, dimedone, and malonitrile in the presence of a base such as potassium tertiary butoxide and THF in methanol as a solvent at room temperature . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to scale up the synthesis process. This includes optimizing reaction conditions to minimize waste and energy consumption.
化学反应分析
Types of Reactions
2-amino-1-benzyl-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have significant biological and chemical properties.
科学研究应用
2-amino-1-benzyl-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of 2-amino-1-benzyl-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
2-amino-1-benzyl-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C25H25N3O |
|---|---|
分子量 |
383.5g/mol |
IUPAC 名称 |
2-amino-1-benzyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H25N3O/c1-25(2)13-20-23(21(29)14-25)22(18-11-7-4-8-12-18)19(15-26)24(27)28(20)16-17-9-5-3-6-10-17/h3-12,22H,13-14,16,27H2,1-2H3 |
InChI 键 |
UVTWWURKDJUVML-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2CC3=CC=CC=C3)N)C#N)C4=CC=CC=C4)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C(=C(N2CC3=CC=CC=C3)N)C#N)C4=CC=CC=C4)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 6-bromo-5-methoxy-2-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B394096.png)
![S-[2-(3-methoxyanilino)-2-oxoethyl] thiocarbamate](/img/structure/B394097.png)
![3'-(4-ethoxyphenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B394098.png)


![6-(3,4-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394102.png)
![3'-(3-fluorophenyl)-5'-methyl-1,3-dihydrospir(2H-indole-3,2'-[1,3]-thiazolidine)-2,4'-dione](/img/structure/B394103.png)
![5'-METHYL-3'-(4-METHYLPHENYL)-4'{H}-SPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'(1{H})-DIONE](/img/structure/B394104.png)
![N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B394105.png)
![2-amino-4-(3-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B394106.png)
![6-(2-chlorobenzylidene)-3-(2-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394107.png)
![2-(4-Tert-butylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B394111.png)
![2-(benzylsulfanyl)-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B394115.png)
![3,5,7-Triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B394117.png)
